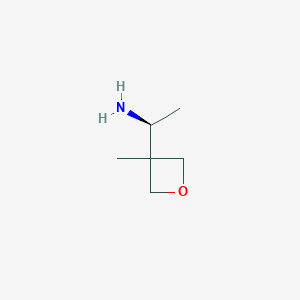
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral amine compound featuring an oxetane ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of chiral amines often involves asymmetric synthesis or chiral resolution techniques. Enzymatic methods using transaminases or other enzymes can also be employed to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols or ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, ethers.
Substitution: Amides, substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3-Methyloxetan-3-yl)ethan-1-amine
- 1-(3-Methyloxetan-3-yl)propan-1-amine
- 1-(3-Methyloxetan-3-yl)butan-1-amine
Uniqueness
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the oxetane ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(1S)-1-(3-methyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
VXNMAFYOYOFJFI-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1(COC1)C)N |
Kanonische SMILES |
CC(C1(COC1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


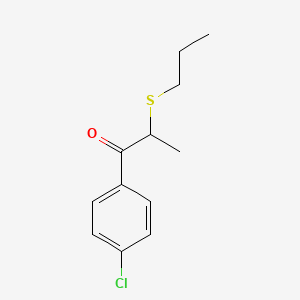
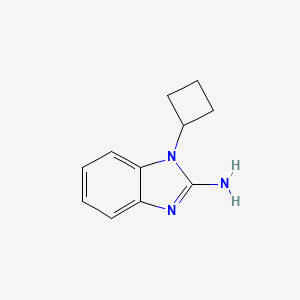
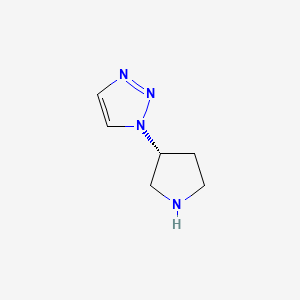

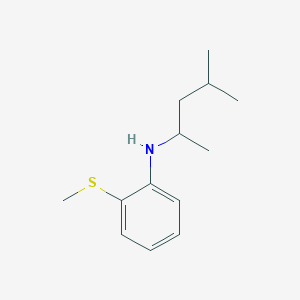
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)


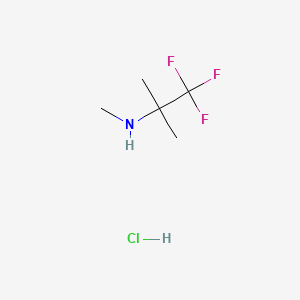
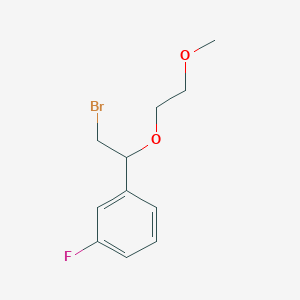

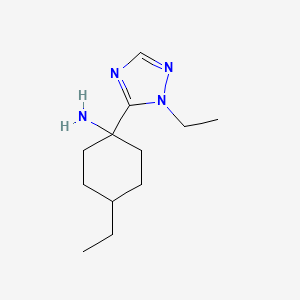
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
